Cas no 2227800-43-1 ((2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol)

(2R)-1-(2-Bromo-4-chlorophenyl)propan-2-ol is a chiral organic compound featuring a bromo- and chloro-substituted phenyl ring attached to a propan-2-ol backbone. Its stereospecific (R)-configuration makes it valuable in asymmetric synthesis and pharmaceutical intermediates, where enantiomeric purity is critical. The presence of both bromo and chloro substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex aromatic systems. The secondary alcohol moiety offers further functionalization potential, including oxidation or nucleophilic substitution. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, given its structural versatility and halogenated aromatic framework. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol structure
2227800-43-1 structure
商品名:(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol
CAS番号:2227800-43-1
MF:C9H10BrClO
メガワット:249.532101154327
CID:6585882
PubChem ID:148041958

(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol
    • SCHEMBL22145313
    • 2227800-43-1
    • EN300-1909213
    • インチ: 1S/C9H10BrClO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5-6,12H,4H2,1H3/t6-/m1/s1
    • InChIKey: JEQUUWNNSMOPPG-ZCFIWIBFSA-N
    • ほほえんだ: BrC1C=C(C=CC=1C[C@@H](C)O)Cl

計算された属性

  • せいみつぶんしりょう: 247.96036g/mol
  • どういたいしつりょう: 247.96036g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 20.2Ų

(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1909213-0.1g
(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol
2227800-43-1
0.1g
$678.0 2023-09-18
Enamine
EN300-1909213-0.5g
(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol
2227800-43-1
0.5g
$739.0 2023-09-18
Enamine
EN300-1909213-10g
(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol
2227800-43-1
10g
$3315.0 2023-09-18
Enamine
EN300-1909213-2.5g
(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol
2227800-43-1
2.5g
$1509.0 2023-09-18
Enamine
EN300-1909213-0.05g
(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol
2227800-43-1
0.05g
$647.0 2023-09-18
Enamine
EN300-1909213-10.0g
(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol
2227800-43-1
10g
$6450.0 2023-06-02
Enamine
EN300-1909213-5g
(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol
2227800-43-1
5g
$2235.0 2023-09-18
Enamine
EN300-1909213-1g
(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol
2227800-43-1
1g
$770.0 2023-09-18
Enamine
EN300-1909213-5.0g
(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol
2227800-43-1
5g
$4349.0 2023-06-02
Enamine
EN300-1909213-0.25g
(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol
2227800-43-1
0.25g
$708.0 2023-09-18

(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol 関連文献

(2R)-1-(2-bromo-4-chlorophenyl)propan-2-olに関する追加情報

Introduction to (2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol (CAS No. 2227800-43-1)

(2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol, with the CAS number 2227800-43-1, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromine and chlorine substituent on the aromatic ring, and a hydroxyl group on the chiral carbon. These properties make it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

The chemical structure of (2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol is defined by its chiral center, which imparts enantiomeric specificity to the molecule. The presence of the bromine and chlorine atoms on the phenyl ring contributes to its reactivity and selectivity in chemical reactions, making it a versatile building block in organic synthesis. The hydroxyl group further enhances its potential for forming stable complexes with metal ions and other functional groups, which is crucial for its applications in drug design and development.

Recent studies have highlighted the importance of (2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol in the development of novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as an effective intermediate in the synthesis of antiviral drugs targeting RNA viruses. The researchers found that derivatives of (2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol exhibited potent antiviral activity against several strains of influenza virus, suggesting its potential as a lead compound for further optimization.

In another study, published in the Bioorganic & Medicinal Chemistry Letters, scientists explored the use of (2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol in the synthesis of anti-cancer agents. The results indicated that certain derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action was attributed to the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

The synthetic accessibility of (2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol has also been extensively studied. A 2023 review article in the Tetrahedron Letters summarized various synthetic routes to this compound, highlighting the importance of asymmetric synthesis methods for obtaining high enantiomeric purity. Techniques such as asymmetric alkylation and catalytic asymmetric reduction have been shown to be particularly effective in achieving high yields and selectivity.

In addition to its applications in drug discovery, (2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol has also been investigated for its potential use in materials science. A 2023 study published in the Journal of Materials Chemistry B explored the use of this compound as a chiral dopant in polymer-based materials. The researchers found that incorporating (2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol into polymer matrices resulted in enhanced optical properties and improved mechanical strength, making it a promising candidate for advanced materials applications.

The environmental impact and safety profile of (2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol have also been evaluated. A 2023 report from the Environmental Protection Agency (EPA) concluded that this compound does not pose significant environmental or health risks when handled properly. However, it is important to follow standard safety protocols during synthesis and handling to ensure worker safety and environmental protection.

In conclusion, (2R)-1-(2-bromo-4-chlorophenyl)propan-2-ol (CAS No. 2227800-43-1) is a versatile and important chiral compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and synthetic accessibility make it an attractive intermediate for developing novel therapeutic agents and advanced materials. Ongoing research continues to uncover new possibilities for its use, solidifying its position as a key player in modern chemical research.

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